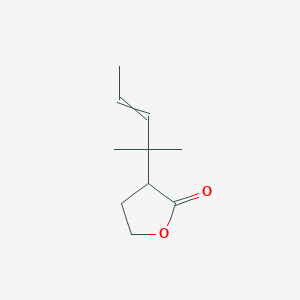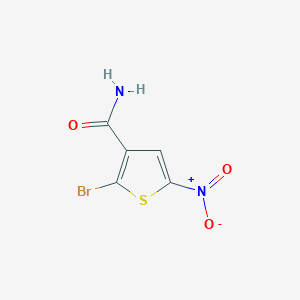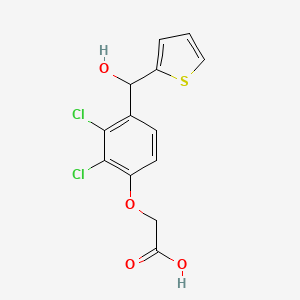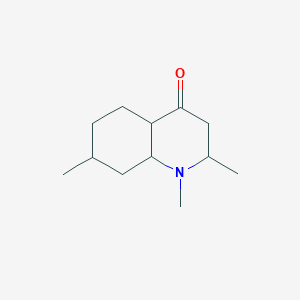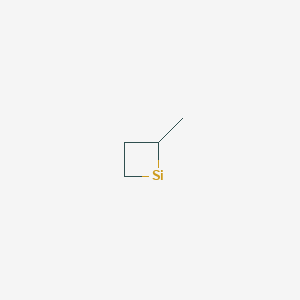
1-Methyl-2-silacyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsiletane is an organosilicon compound characterized by a silicon atom bonded to a methyl group and a siletane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsiletane typically involves the reaction of 2-methylimidazole with iodomethylsilanes under solvent-free conditions. The reaction is carried out by heating the mixture at 100-105°C for several hours until the initial silane disappears . This method ensures the formation of the desired product without the need for a base catalyst.
Industrial Production Methods: Industrial production of 2-Methylsiletane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylsiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert 2-Methylsiletane into simpler silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents like chlorosilanes and bromosilanes are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methylsiletane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings
Wirkmechanismus
The mechanism of action of 2-Methylsiletane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen and fluorine, making it a valuable component in the synthesis of stable and reactive intermediates . The compound’s unique structure allows it to participate in a wide range of chemical reactions, contributing to its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 2-Methylsiletane stands out due to its siletane ring structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound in the synthesis of specialized organosilicon materials and intermediates.
Eigenschaften
Molekularformel |
C4H8Si |
|---|---|
Molekulargewicht |
84.19 g/mol |
InChI |
InChI=1S/C4H8Si/c1-4-2-3-5-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
GXDDUEKHVFHATE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC[Si]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


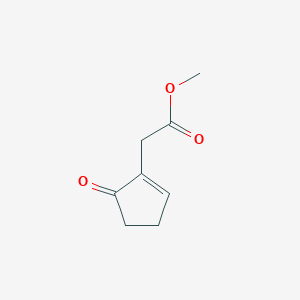
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)

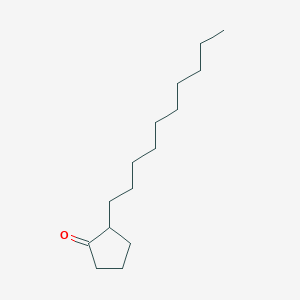
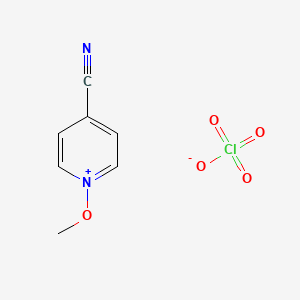
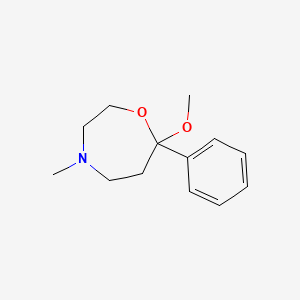
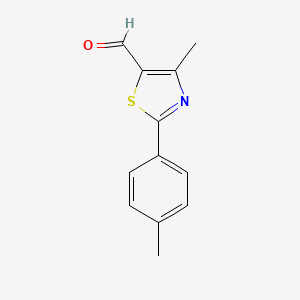
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
